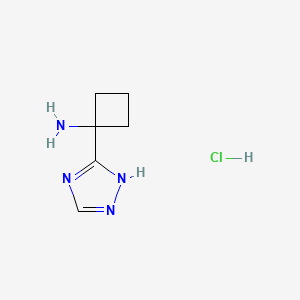
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the cyclobutan-1-amine moiety further enhances its chemical properties, making it a valuable compound for research and industrial applications .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4h-1,2,4-triazol-3-yl cycloalkanols, have been found to inhibit enzymes of the shikimate pathway, such as dehydroquinase and shikimate kinase . These enzymes play a crucial role in the biosynthesis of aromatic amino acids in bacteria and plants .
Mode of Action
It’s known that 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines . This suggests that the compound may interact with its targets, leading to changes in cellular functions and potentially inducing cytotoxic effects .
Biochemical Pathways
Given its potential inhibition of enzymes in the shikimate pathway , it could affect the biosynthesis of aromatic amino acids in bacteria and plants, leading to downstream effects on protein synthesis and metabolic processes.
Result of Action
1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines , suggesting that the compound could induce cellular changes leading to cytotoxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of alicyclic aldehydes or ketones with sodium bisulfite, followed by the addition of hydrazides to form the triazole ring . The reaction conditions often require elevated temperatures (40-50°C) and careful control of pH and solvent composition to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.
Reduction: Reduction reactions can target the cyclobutan-1-amine moiety, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-(1H-1,2,4-triazol-3-yl)cyclobutan-1-amine: Similar structure but lacks the hydrochloride moiety.
4-(1H-1,2,4-triazol-3-yl)cyclohexan-1-amine: Features a cyclohexane ring instead of a cyclobutane ring.
1-(4H-1,2,4-triazol-3-yl)cyclopentan-1-amine: Contains a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride stands out due to its unique combination of the triazole ring and cyclobutan-1-amine moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-6(2-1-3-6)5-8-4-9-10-5;/h4H,1-3,7H2,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPHEECOYZFYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=NN2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2747258.png)
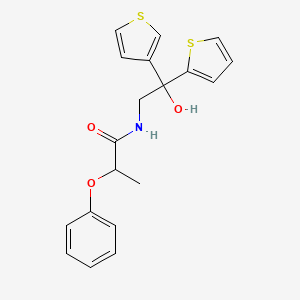
![1-(prop-2-yn-1-yl)-N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)piperidine-2-carboxamide](/img/structure/B2747262.png)
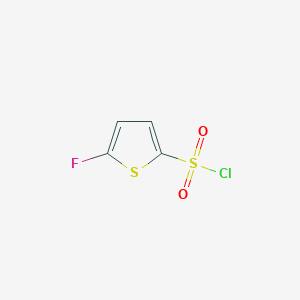
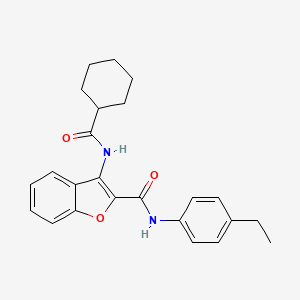
![ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2747265.png)
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2747269.png)
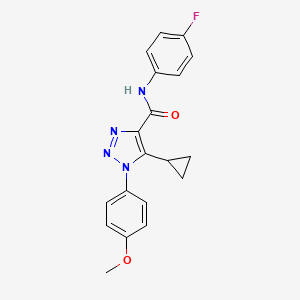
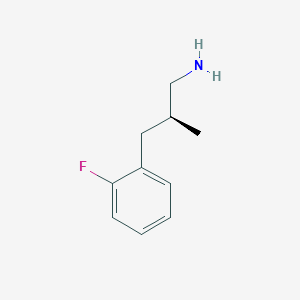
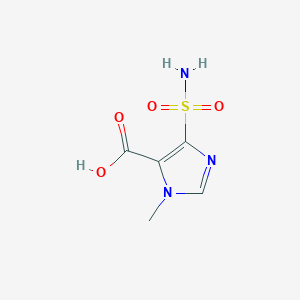
![(2E)-3-(furan-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2747276.png)
![2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2747277.png)
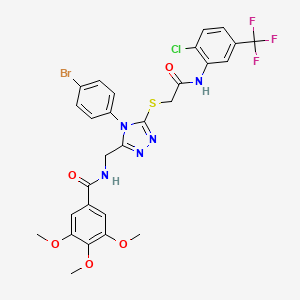
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747280.png)
